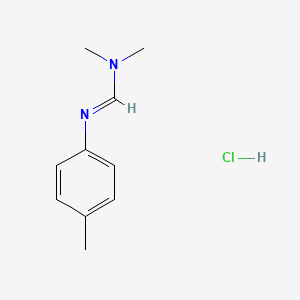
N,N-dimethyl-N'-(4-methylphenyl)methanimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-N’-(4-methylphenyl)methanimidamide hydrochloride: is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.2316 g/mol . This compound is also known by other names such as Formamidine, N,N-dimethyl-N’-(4-methylphenyl)- . It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-N’-(4-methylphenyl)methanimidamide hydrochloride typically involves the reaction of N,N-dimethylformamide with 4-methylbenzylamine under specific conditions . The reaction is usually carried out in the presence of a catalyst such as sodium methoxide or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of N,N-dimethyl-N’-(4-methylphenyl)methanimidamide hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and distillation is common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-dimethyl-N’-(4-methylphenyl)methanimidamide hydrochloride undergoes various chemical reactions, including oxidation , reduction , and substitution reactions . These reactions are essential for modifying the compound’s chemical structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) or alkylating agents .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-N’-(4-methylphenyl)formamide , while reduction may produce N,N-dimethyl-N’-(4-methylphenyl)methanamine .
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-N’-(4-methylphenyl)methanimidamide hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N,N-dimethyl-N’-(4-methylphenyl)methanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to the desired biological or chemical effects . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- N,N-dimethyl-N’-(4-methylphenyl)formamidine
- N,N-dimethyl-N’-(4-methylphenyl)imidoformamide
- Formamidine, 3,3-dimethyl-1-(4-methylphenyl)
Comparison: N,N-dimethyl-N’-(4-methylphenyl)methanimidamide hydrochloride is unique due to its specific chemical structure and properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities . These differences make it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
10547-14-5 |
|---|---|
Molekularformel |
C10H15ClN2 |
Molekulargewicht |
198.69 g/mol |
IUPAC-Name |
N,N-dimethyl-N'-(4-methylphenyl)methanimidamide;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-9-4-6-10(7-5-9)11-8-12(2)3;/h4-8H,1-3H3;1H |
InChI-Schlüssel |
GWZXUUSMIGZTMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=CN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine](/img/structure/B13747097.png)
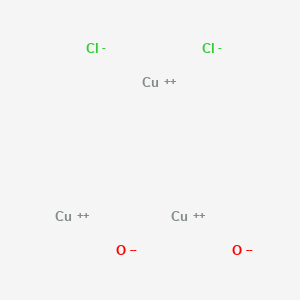

![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13747119.png)


![2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13747143.png)
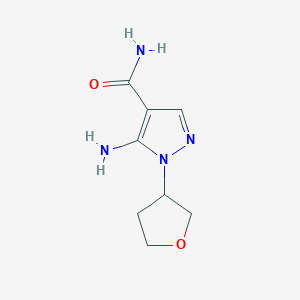
![[3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride](/img/structure/B13747147.png)
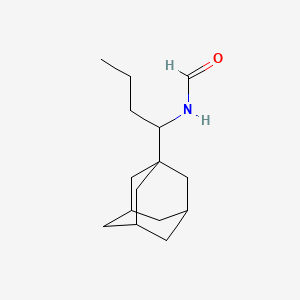
![2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B13747161.png)
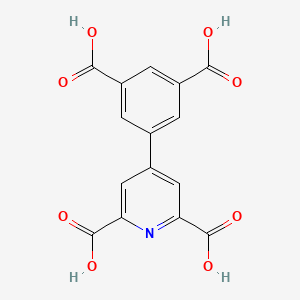
![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)
